molecular formula C8H12Cl2O2 B127285 Octanedioyl dichloride CAS No. 10027-07-3

Octanedioyl dichloride

Cat. No. B127285
CAS RN: 10027-07-3
M. Wt: 211.08 g/mol
InChI Key: PUIBKAHUQOOLSW-UHFFFAOYSA-N
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Description

Octanedioyl dichloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and chemical reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar dichloride compounds. For instance, the synthesis of hybrid xerogels using a precursor reagent with dichloride ends suggests a methodology that could potentially be applied to octanedioyl dichloride . Additionally, the controlled hydrolytic condensation described in the synthesis of octa(3-chloroammoniumpropyl) octasilsesquioxane may offer parallels to the synthesis of octanedioyl dichloride .

Synthesis Analysis

The synthesis of related compounds involves the use of precursor reagents that react with other chemical entities to form more complex structures. For example, the precursor reagent used to obtain hybrid xerogels reacts with tetraethylorthosilicate (TEOS) through hydrolysis-condensation reactions . Similarly, the octahydrochloride salt of octa(3-aminopropyl)octasilsesquioxane is synthesized by controlled hydrolytic condensation of 3-aminopropyltriethoxysilane in strongly acidic methanol . These methods could be adapted for the synthesis of octanedioyl dichloride by considering the appropriate reagents and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds can be characterized using various analytical and spectroscopic tools. The product obtained from the synthesis of octa(3-chloroammoniumpropyl) octasilsesquioxane was characterized using standard analytical methods, which could be similarly employed to analyze the molecular structure of octanedioyl dichloride . The structure of the hybrid xerogels, which contain organic bridging groups, provides an example of how organic molecules can be bonded to a silica framework, which may be relevant to the structural analysis of octanedioyl dichloride .

Chemical Reactions Analysis

The papers describe several chemical reactions, such as the immobilization of hexacyanoferrate ions by an ion exchange process in the hybrid xerogels , and the synthesis of amide and imide compounds from the octahydrochloride salt . Additionally, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in the activation of N-chlorosuccinimide towards the chlorination of alkenes , and the regioselective iodination of aryl amines using 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate , demonstrate the types of chemical reactions that could potentially involve octanedioyl dichloride or its analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds can be inferred from their synthesis and molecular structure. The hybrid xerogels exhibit microporous structures with specific textural characteristics , while the octa-imide compound derived from the octahydrochloride salt shows liquid-crystalline behavior in a certain temperature range . These properties, along with the reactivity patterns observed in the halogenation and esterification of alkenes , and the regioselective iodination of aryl amines , provide a basis for predicting the properties of octanedioyl dichloride.

Safety And Hazards

Octanedioyl dichloride is classified as a corrosive material . It causes severe skin burns and eye damage . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

octanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2O2/c9-7(11)5-3-1-2-4-6-8(10)12/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIBKAHUQOOLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)Cl)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143078
Record name Octanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octanedioyl dichloride

CAS RN

10027-07-3
Record name Octanedioyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10027-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Suberoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010027073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Suberoyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SUBEROYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG5X3247UL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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